Isovaleric Acid Methyl-d3 Ester
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Overview
Description
Isovaleric Acid Methyl-d3 Ester, also known as methyl 3-methylbutanoate-d3, is a deuterated ester of isovaleric acid. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. The deuterium labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovaleric Acid Methyl-d3 Ester can be synthesized through the esterification of isovaleric acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isovaleric Acid Methyl-d3 Ester undergoes various chemical reactions typical of esters, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to isovaleric acid and methanol-d3.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols with acid or base catalysts.
Major Products Formed
Hydrolysis: Isovaleric acid and methanol-d3.
Reduction: 3-methylbutanol-d3.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Isovaleric Acid Methyl-d3 Ester is used in a variety of scientific research applications, including:
NMR Spectroscopy: The deuterium labeling makes it an excellent internal standard for NMR studies.
Metabolomics: It is used in the study of metabolic pathways and the identification of metabolites.
Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Flavor and Fragrance Industry: Due to its fruity odor, it is used in the formulation of flavors and fragrances.
Mechanism of Action
The mechanism of action of Isovaleric Acid Methyl-d3 Ester in biological systems involves its metabolism to isovaleric acid and methanol-d3. Isovaleric acid is known to inhibit the synthesis of saturated fatty acids, which can affect various metabolic pathways. The deuterium labeling allows for detailed studies of these metabolic processes using NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Methyl Isovalerate: The non-deuterated form of Isovaleric Acid Methyl-d3 Ester.
Ethyl Isovalerate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Isobutyl Isovalerate: Another ester with a different alkyl group.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for the detailed study of metabolic pathways and the behavior of deuterated compounds in biological systems.
Biological Activity
Isovaleric Acid Methyl-d3 Ester is a deuterated derivative of isovaleric acid methyl ester, characterized by the chemical formula C6H12O2 and a molecular weight of 119.18 g/mol. This compound is notable for its involvement in metabolic pathways associated with branched-chain amino acids and has implications in various physiological processes.
This compound is synthesized from isovaleric acid, which is naturally found in foods like cheese and soy milk. The deuterated form offers unique properties that are particularly useful in metabolic research, allowing for precise tracing studies due to the presence of stable isotopes.
Biological Activity
This compound exhibits significant biological activity, particularly in relation to metabolic disorders such as isovaleric acidemia. The compound plays a crucial role in the metabolism of branched-chain amino acids, particularly leucine. Elevated levels of isovaleric acid can lead to various physiological effects, including:
- Foot Odor : Production by skin bacteria metabolizing leucine.
- Metabolic Disorders : Associated with conditions like isovaleric acidemia, where there is a deficiency in the enzyme isovaleryl-CoA dehydrogenase.
Interaction with Biological Systems
Research indicates that this compound interacts with enzymes involved in fatty acid metabolism. Its effects on microbial activity in food products are also under investigation. These interactions can influence both health and disease states, particularly concerning metabolic pathways.
Case Studies and Research Findings
- Metabolic Pathways : A study highlighted how the compound's involvement in branched-chain amino acid metabolism can affect energy production and utilization within cells. It specifically noted that isovaleryl-CoA, derived from leucine, undergoes oxidative decarboxylation via the branched-chain keto acid dehydrogenase complex .
- Clinical Outcomes : A case series examined patients with isovaleric acidemia, showing that elevated levels of isovalerylglycine (IVG), a metabolite related to this compound, correlated with clinical symptoms and neurocognitive outcomes .
- Stable Isotope Analysis : The application of this compound as an internal standard in stable isotope dilution analysis has proven effective for accurately measuring metabolites in biological samples, enhancing the sensitivity of metabolic profiling techniques .
Comparative Analysis
The following table summarizes key compounds related to this compound:
Compound | Structure | Unique Features |
---|---|---|
Isovaleric Acid | CHO | Natural occurrence; strong odor |
2-Methylbutanoic Acid | CHO | Isomer; different odor profile |
Valeric Acid | CHO | Linear chain; less pungent |
Methyl Isovalerate | CHO | Non-deuterated version; more commonly used |
This compound | C6H12O2 | Deuterated; useful for tracing studies in research |
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
119.18 g/mol |
IUPAC Name |
trideuteriomethyl 3-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3/i3D3 |
InChI Key |
OQAGVSWESNCJJT-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OC |
Origin of Product |
United States |
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